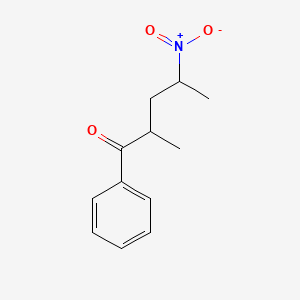
2-Methyl-4-nitro-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-1-phenylpentan-1-one is an organic compound with the molecular formula C12H15NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1-phenylpentan-1-one typically involves the nitration of 2-Methyl-1-phenylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow nitration process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amines. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction of Nitro Group: 2-Methyl-4-amino-1-phenylpentan-1-one.
Reduction of Ketone Group: 2-Methyl-4-nitro-1-phenylpentanol.
Scientific Research Applications
2-Methyl-4-nitro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-phenylpentan-1-one largely depends on its chemical structure. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
4-Methyl-1-phenylpentan-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Methyl-4-amino-1-phenylpentan-1-one: The amino group makes it more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
83188-07-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-9(8-10(2)13(15)16)12(14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
OOWOMAODPRNXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)[N+](=O)[O-])C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


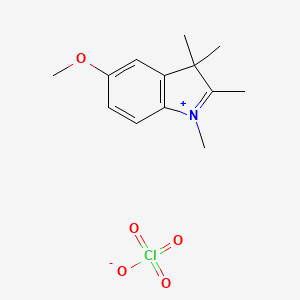


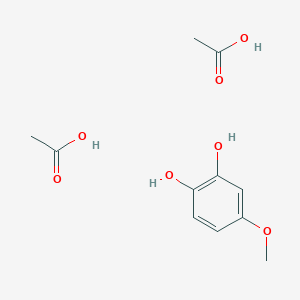

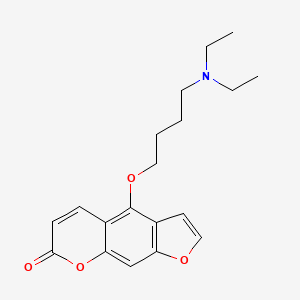
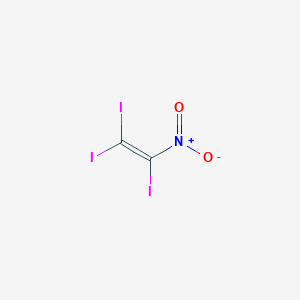
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
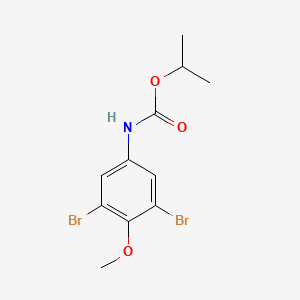

![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)


